HMB-Val-Ser-Leu-VE HMB-Val-Ser-Leu-VE N-(3-hydroxy-2-methylbenzoyl)-l-valyl-n-[(1s,2e)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-l-serinamide is a dipeptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005513
InChI: InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1
SMILES: CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Molecular Formula: C26H39N3O7
Molecular Weight: 505.6 g/mol

HMB-Val-Ser-Leu-VE

CAS No.:

Cat. No.: VC0005513

Molecular Formula: C26H39N3O7

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

HMB-Val-Ser-Leu-VE -

Molecular Formula C26H39N3O7
Molecular Weight 505.6 g/mol
IUPAC Name ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate
Standard InChI InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1
Standard InChI Key YQKMRGLFGXKLJC-VOSPOJDESA-N
Isomeric SMILES CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
SMILES CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Canonical SMILES CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structural Features

HMB-Val-Ser-Leu-VE (CAS No. 862891-04-1) is defined by the molecular formula C26H39N3O7 and a molecular weight of 505.6 g/mol . The IUPAC name, N-(3-hydroxy-2-methylbenzoyl)-L-valyl-N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide, reflects its tripeptide structure modified with a vinyl ester group .

Physicochemical Properties

Key physical characteristics include:

PropertyValueSource
Density1.2 ± 0.1 g/cm³
Boiling Point754.1 ± 60.0 °C
Flash Point409.8 ± 32.9 °C
Solubility (Ethanol)≤20 mg/mL
Solubility (DMSO)20 mg/mL
Stability≥4 years at -20°C

The compound’s solubility profile enables preparation in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . Aqueous solubility is limited (0.5 mg/mL in ethanol:PBS mixtures), necessitating short-term use in buffer solutions .

Mechanism of Action and Biological Activity

Proteasome Inhibition

The 20S proteasome, a 700 kDa protease complex, mediates protein degradation via three catalytic subunits: trypsin-like (T-L), chymotrypsin-like (CT-L), and caspase-like (C-L) . HMB-Val-Ser-Leu-VE selectively inhibits T-L activity through covalent modification of the β2 subunit’s active site . The vinyl ester group reacts with hydroxyl groups in the proteasome’s catalytic threonine residues, forming a stable adduct that blocks substrate access .

Selectivity Profile:

  • T-L Activity IC50: 33 nM

  • CT-L Activity IC50: >10 μM

  • C-L Activity IC50: >10 μM

This selectivity distinguishes it from broad-spectrum proteasome inhibitors like bortezomib, which primarily target CT-L activity .

Cellular Effects

In HLA-A2-positive lymphoblastoid cells, HMB-Val-Ser-Leu-VE enhances CLG-specific cytotoxic T-cell responses, suggesting it promotes immunogenic peptide presentation via MHC class I molecules . Paradoxically, it exhibits no toxicity or antiproliferative effects in colon carcinoma lines (HCT116, COO115) , highlighting its context-dependent bioactivity.

Research Applications and Experimental Findings

In Vitro Studies

  • Proteasome Activity Assays: Used to dissect T-L activity’s role in protein turnover. At 0.1 μM, it suppresses >90% of T-L activity in purified 20S proteasomes .

  • Parasitic Infections: Demonstrates activity against Trypanosoma brucei, implicating proteasomal T-L inhibition in antiparasitic strategies .

Structural-Activity Relationships (SAR)

Modifications to the tripeptide backbone or vinyl ester moiety alter potency. For example:

  • C-Terminal Modifications: Replacing the vinyl ester with epoxy ketones reduces selectivity.

  • Amino Acid Substitutions: Valine-to-alanine changes diminish binding affinity .

Controversies and Limitations

Despite its reported efficacy, debates persist about vinyl esters’ viability as proteasome inhibitors. Some studies argue that peptide vinyl esters exhibit poor cell permeability or off-target effects, conflicting with HMB-Val-Ser-Leu-VE’s documented selectivity . Discrepancies may arise from experimental conditions (e.g., cell type, assay methodology), underscoring the need for standardized protocols.

Future Directions

  • Mechanistic Studies: Elucidate structural determinants of T-L specificity using cryo-EM or X-ray crystallography.

  • Therapeutic Potential: Evaluate efficacy in models of proteasome-dysregulation diseases (e.g., multiple myeloma, neurodegenerative disorders).

  • Synthetic Analogs: Develop derivatives with improved aqueous solubility or oral bioavailability.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator